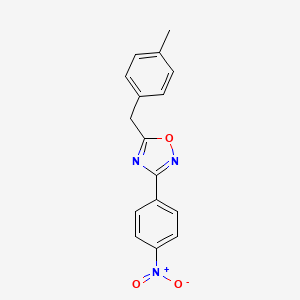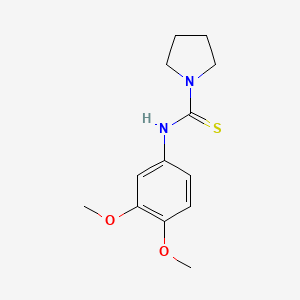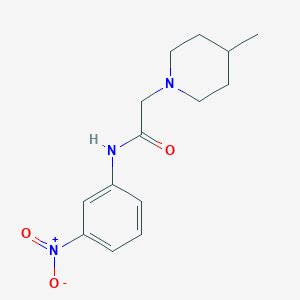![molecular formula C31H31N3O2 B5952082 2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one](/img/structure/B5952082.png)
2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a phenanthridine moiety, a cyclohexenone ring, and a trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexenone Ring: This can be achieved through the oxidation of cyclohexene using oxidizing agents such as chromium trioxide or silver oxide.
Introduction of the Phenanthridine Moiety: This step involves the coupling of phenanthridine with the cyclohexenone intermediate, often using palladium-catalyzed cross-coupling reactions.
Addition of the Trimethylphenyl Group: This can be done through Friedel-Crafts alkylation, where the cyclohexenone intermediate reacts with trimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the formation of the carbonimidoyl group and its attachment to the cyclohexenone ring, typically through a condensation reaction with an appropriate amine and aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenanthridine moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones from alcohols.
Reduction: Formation of alcohols from ketones.
Substitution: Introduction of various functional groups onto the phenanthridine ring.
Aplicaciones Científicas De Investigación
2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenanthridine moiety may interact with DNA or proteins, potentially inhibiting their function. The cyclohexenone ring and trimethylphenyl group may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog that lacks the phenanthridine and trimethylphenyl groups.
Phenanthridine: A core structure present in the compound, known for its biological activity.
Trimethylbenzene: A component of the compound that contributes to its hydrophobic character.
Uniqueness
2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one is unique due to its combination of structural features, which may confer distinct biological and chemical properties. The presence of the phenanthridine moiety, in particular, may enhance its potential as a bioactive compound compared to simpler analogs.
Propiedades
IUPAC Name |
2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O2/c1-5-25(30-27(35)16-21(17-28(30)36)29-19(3)14-18(2)15-20(29)4)33-34-31-24-12-7-6-10-22(24)23-11-8-9-13-26(23)32-31/h6-15,21,35H,5,16-17H2,1-4H3,(H,32,34)/b33-25+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMQZJWLCSWCEQ-INKHBPHZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC2=CC=CC=C2C3=CC=CC=C31)C4=C(CC(CC4=O)C5=C(C=C(C=C5C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC1=NC2=CC=CC=C2C3=CC=CC=C31)/C4=C(CC(CC4=O)C5=C(C=C(C=C5C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-methoxyethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5952011.png)
![1-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5952014.png)
![(2E)-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5952017.png)

![1-phenyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-one](/img/structure/B5952030.png)


![N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5952070.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylbenzenesulfonamide](/img/structure/B5952077.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B5952095.png)
![(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5952098.png)
![N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide](/img/structure/B5952099.png)
![3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5952108.png)
![(2E)-2-methyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-buten-1-amine](/img/structure/B5952111.png)
